![molecular formula C19H20N4O2S B2755265 2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide CAS No. 873857-07-9](/img/structure/B2755265.png)
2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT)” is one of the key materials for making naphthalene . It’s worth noting that the structure of MMT is similar to the compound you’re asking about, but it’s not exactly the same.
Synthesis Analysis
Two aromatic imidazole-functionalized ligands (BTZ-PI-OH and BTZ-IM-OH) and their difluoroboron complexes (BTZ-PI-BF2 and BTZ-IM-BF2) were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of these compounds was characterized by NMR (1H and 13C), HR-MS and FT-IR spectra .Physical And Chemical Properties Analysis
The photophysical, electrochemical properties and thermal stability of the ligands and the difluoroboron complexes were systematically investigated . The ligands exhibited dual fluorescence (enol emission and keto emission) due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) in solution .Scientific Research Applications
Antiproliferative and Apoptosis-inducing Agents
A study focused on the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazole derivatives, highlighting one compound displaying significantly improved antiproliferative activity against various human cancer cell lines. This derivative induced apoptosis and cell cycle arrest at the G1 phase in A549 cells, suggesting potential as anticancer agents (Zhang et al., 2018).
Antimicrobial Activity
Research into 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole demonstrated these compounds' effectiveness against various bacterial and fungal species. Their structural makeup allows for significant antimicrobial properties, potentially useful in developing new antimicrobial agents (Patel & Shaikh, 2010).
Electrochemical Synthesis Techniques
Electrochemical methods were applied for synthesizing disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol. This approach highlights an innovative pathway for creating disulfide bonds, which could be beneficial in various scientific research applications, including material science and synthetic chemistry (Esmaili & Nematollahi, 2013).
Structural and Spectral Analysis
The structural and spectral analysis of compounds similar to 2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide, such as mannich bases and benzimidazole derivatives, provides insights into their molecular configurations and potential applications. These analyses contribute to understanding the physicochemical properties and reactivity of such compounds, supporting their application in drug design and material science (Franklin et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(21-8-9-23-10-12-25-13-11-23)14-4-3-7-20-17(14)19-22-15-5-1-2-6-16(15)26-19/h1-7H,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQUGYCJRBIQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


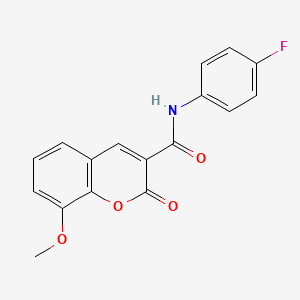


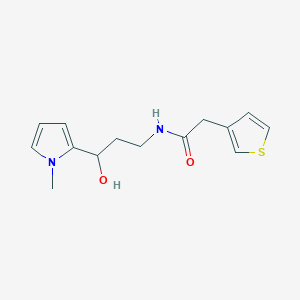
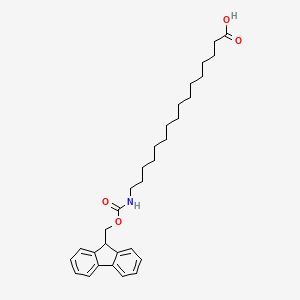

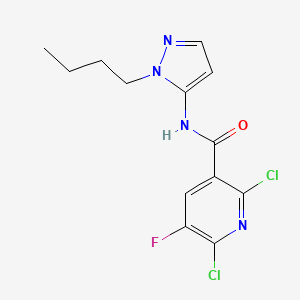
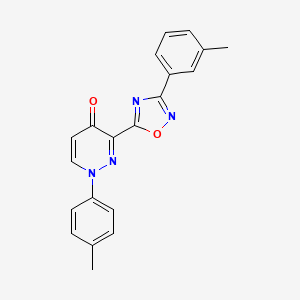
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)

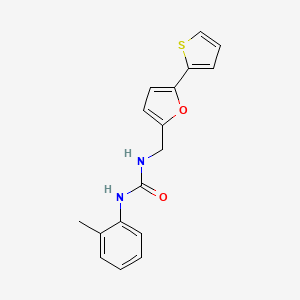
![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)